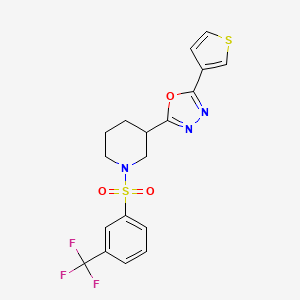
2-(Thiophen-3-yl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophen-3-yl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H16F3N3O3S2 and its molecular weight is 443.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(Thiophen-3-yl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article compiles relevant research findings, including data tables and case studies that highlight the biological activity of this compound.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure incorporates a thiophene ring, a trifluoromethyl group, and a piperidine moiety linked through an oxadiazole core. The unique combination of these functional groups is believed to contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many derivatives show antibacterial and antifungal properties. For instance, studies have demonstrated that oxadiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi .
- Anticancer Properties : Some oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. Notably, compounds with similar structures have been reported to induce apoptosis in cancer cell lines such as MCF-7 and A549 .
- Anti-inflammatory Effects : The anti-inflammatory potential of oxadiazoles has been explored, with some derivatives demonstrating significant activity in reducing inflammation markers in vitro .
1. Antimicrobial Efficacy
A study by Dhumal et al. (2016) investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. The most active compounds exhibited strong inhibition against Mycobacterium bovis BCG, suggesting that modifications to the oxadiazole core can enhance antimicrobial efficacy .
| Compound | Activity | Reference |
|---|---|---|
| 8a | Strongly inhibited M. bovis | Dhumal et al., 2016 |
| 17a | Effective against S. aureus | Desai et al., 2016 |
2. Anticancer Activity
In a comparative study involving various oxadiazole derivatives, compounds were tested against human leukemia cell lines (CEM-13 and U-937). Some derivatives showed IC50 values lower than doxorubicin, indicating their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5a | MCF-7 | 0.12 | MDPI, 2020 |
| 6a | A549 | 0.15 | MDPI, 2020 |
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, docking studies have indicated that the presence of the trifluoromethyl group enhances lipophilicity and binding affinity to target proteins. This suggests a potential pathway for drug development focusing on receptor-ligand interactions.
特性
IUPAC Name |
2-thiophen-3-yl-5-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S2/c19-18(20,21)14-4-1-5-15(9-14)29(25,26)24-7-2-3-12(10-24)16-22-23-17(27-16)13-6-8-28-11-13/h1,4-6,8-9,11-12H,2-3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFRTIRNZWSZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














